Benzenamine, 4,4'-azobis[N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzenamine, 4,4’-azobis[N,N-dimethyl-] is a complex organic compound. It is a bicyclic aromatic amine that exists at room temperature as yellowish glistening leaflets or plates or as tan crystals with a faint odor . The molecular formula of this compound is C17H22N2 .
Molecular Structure Analysis
The molecular structure of Benzenamine, 4,4’-azobis[N,N-dimethyl-] is quite complex. It has a total of 42 bonds; 22 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, and 2 tertiary amines (aromatic) .Chemical Reactions Analysis
Benzenamine, 4,4’-azobis[N,N-dimethyl-] is known to undergo complex decomposition processes. There are four mass loss stages during its pyrolysis, and the heat release mainly occurs in the first and final decomposition stages . Different decomposition stages are accompanied by different decomposition products, some of which are considered toxic, such as HCN and CH4 .Physical and Chemical Properties Analysis
Benzenamine, 4,4’-azobis[N,N-dimethyl-] is a bicyclic aromatic amine that exists at room temperature as yellowish glistening leaflets or plates or as tan crystals . Its molecular weight is 254.3700 .Safety and Hazards
Benzenamine, 4,4’-azobis[N,N-dimethyl-] can pose safety hazards. It’s known to trigger thermal runaway accidents at high temperatures due to its specific –N=N– structure . It has the lowest apparent activation energy (91 kJ mol −1) and the highest heat release (4706 J g −1) compared with some commonly used azos, which means it will more easily suffer a serious runaway accident .
Properties
CAS No. |
6257-64-3 |
---|---|
Molecular Formula |
C16H20N4 |
Molecular Weight |
268.36 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H20N4/c1-19(2)15-9-5-13(6-10-15)17-18-14-7-11-16(12-8-14)20(3)4/h5-12H,1-4H3 |
InChI Key |
NMTGSDIMWJJCNO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
6257-64-3 | |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.